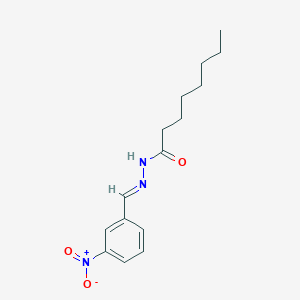

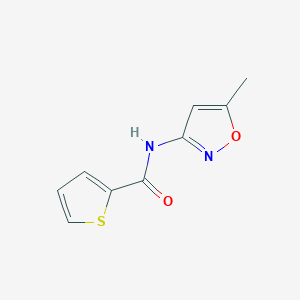

![molecular formula C12H15Cl2N3O2 B5502903 2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)

2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide often involves multiple steps, starting from basic nicotinic or pyridine derivatives. For instance, the synthesis of related compounds has been achieved through condensation reactions, where chloroquinoline derivatives are reacted with substituted phenol dihydrochlorides under specific conditions to yield potent compounds with significant biological activity (Kesten, Johnson, & Werbel, 1987). Another example involves the reaction of isophthaloyl dichloride with 2-aminopyridine derivatives, leading to the formation of macrocyclic structures, showcasing the versatility of pyridine derivatives in synthesizing complex molecules (Mocilac & Gallagher, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often exhibits significant features such as non-planarity and the presence of dihedral angles between phenyl rings, as seen in related compounds. For example, the structure of 2,6-dichloro-4′-N,N-diethylaminoazobenzene was determined using X-ray diffraction, revealing a non-planar molecule with a dihedral angle of 87.8° between phenyl rings, which could be indicative of the structural features of similar nicotinamide derivatives (Bart, Calcaterra, & Woode, 1984).

Chemical Reactions and Properties

Nicotinamide derivatives, including compounds similar to this compound, can undergo various chemical reactions. These compounds can participate in oxidative arylmethylation cascades, forming new C-C bonds and demonstrating the compound's reactivity and potential for forming complex molecules with all-carbon quaternary centers (Tan, Song, Hu, & Li, 2016).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, can significantly affect their applications. For instance, the crystalline structure and hydrogen-bonding patterns of related compounds have been thoroughly studied, which can provide insights into the physical properties of this compound (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Scientific Research Applications

Synthesis and Chemical Reactions

"2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide" has been utilized in the synthesis of complex molecules and studying chemical reactions. For example, Sarkar, Ghosh, and Chow (2000) isolated and characterized Methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, an intermediate in the Hamaguchi−Ibata reaction, which undergoes Diels−Alder cycloaddition with various dienophiles to produce polysubstituted isoquinoline derivatives. This process highlights the compound's role in facilitating regioselective cycloadditions, leading to the formation of complex molecular structures with high precision (Sarkar, Ghosh, & Chow, 2000).

Spectroscopic and Photophysical Studies

Research by Li et al. (2007) on the photophysical properties of cyanuric chloride derivatives, closely related to "this compound", investigated their one- and two-photon photophysical properties. Such studies are crucial for understanding the electronic and optical behavior of these compounds, which could have implications for materials science and photodynamic therapy applications (Li et al., 2007).

Anticancer Activity

Uddin et al. (2019) synthesized and characterized Schiff bases, including derivatives closely related to "this compound", and evaluated their anticancer activity. The study highlights the potential of such compounds in the development of new therapeutic agents, demonstrating their cytotoxic effects against cancer cell lines while investigating their mechanism of action at the molecular level (Uddin et al., 2019).

properties

IUPAC Name |

2,6-dichloro-N-(diethylcarbamoyl)-4-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O2/c1-4-17(5-2)12(19)16-11(18)9-7(3)6-8(13)15-10(9)14/h6H,4-5H2,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJLGFJAOCGYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC(=O)C1=C(N=C(C=C1C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)